

A Comparative Guide to Long-Term Environmental Concentrations of Musk Tibetene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of long-term environmental monitoring data for **Musk Tibetene** against other synthetic musk compounds. It includes detailed experimental protocols for analysis and visual representations of its potential biological interactions.

Introduction to Musk Tibetene

Musk Tibetene (CAS 145-39-1) is a synthetic nitromusk fragrance ingredient that has been used in a variety of consumer products, including cosmetics, perfumes, and soaps[1]. Due to concerns about its persistence, bioaccumulation, and potential toxicity, its use has been restricted or banned in several regions, including the European Union and Canada[2]. Despite these regulations, its historical use and persistence in the environment mean it is still detected in various environmental compartments. Like other nitromusks, **Musk Tibetene** is lipophilic, with a high octanol-water partition coefficient (log Kow of 4.3–5.3), indicating a tendency to accumulate in fatty tissues of organisms.

Long-Term Environmental Presence: A Comparative Overview

While dedicated long-term, continuous monitoring programs specifically for **Musk Tibetene** are not extensively documented in publicly available literature, a review of various studies over time indicates a general downward trend in the environmental concentrations of nitromusks,







including **Musk Tibetene**. This decline is largely attributed to regulatory actions and voluntary phase-outs by industry[2][3][4]. For instance, a study on mother's milk in Sweden from 1996 to 2003 showed a significant decline in the concentrations of musk xylene, a closely related nitromusk[4].

The following table summarizes reported concentrations of **Musk Tibetene** in various environmental matrices from different studies, providing a snapshot of its environmental presence over time. For comparison, data for other commonly monitored synthetic musks, such as the polycyclic musks Galaxolide (HHCB) and Tonalide (AHTN), and the nitromusk Musk Ketone, are also included where available.

Table 1: Environmental Concentrations of **Musk Tibetene** and Other Synthetic Musks



Environmental Matrix	Analyte	Concentration Range	Location and Year of Study	Reference
Wastewater Influent	Musk Tibetene	up to 1 ng/L	Switzerland	
ННСВ	0.40–15 μg/L	Ontario, Canada	[5]	
AHTN	0.40–15 μg/L	Ontario, Canada	[5]	•
Musk Ketone	2.1 to 50 ng/L (as ΣNMs)	Ontario, Canada	[5]	
Wastewater Effluent	Musk Tibetene	up to 0.7 ng/L	Switzerland	
ННСВ	0.007–6.0 μg/L	Ontario, Canada	[5]	
AHTN	0.007–6.0 μg/L	Ontario, Canada	[5]	
Musk Ketone	0.50 to 22 ng/L (as ΣNMs)	Ontario, Canada	[5]	
Surface Water	Musk Tibetene	up to 640 ng/L	Switzerland	
ННСВ	few ng/L to >500 ng/L	Northern Italy (2021)	[6]	
AHTN	few ng/L to >500 ng/L	Northern Italy (2021)	[6]	-
Sewage Sludge/Biosolids	Musk Tibetene	up to 68.9 μg/kg dw	Czech Republic (2017-2019)	
Musk Tibetene	67.2 μg/kg dw (mean)	Canada (2007)		
ННСВ	71010 ± 4790 ng/g dw	Portugal	[2]	-
AHTN	8863 ± 602 ng/g dw	Portugal	[2]	-
Sediment	Musk Tibetene	0.42 μg/kg dw	Singapore (2017)	



ННСВ	up to 151 ng/g dry mass	Germany (peak in 1980)	[3]	
AHTN	up to 44 ng/g dry mass	Germany (peak in 1980)	[3]	
Biota (Fish)	Musk Tibetene	13.7 μg/kg fresh weight	Denmark (1999)	
ННСВ	0.1-5 mg/kg lw (typical range)	Europe	[7]	
AHTN	0.1-5 mg/kg lw (typical range)	Europe	[7]	•
Biota (Polar Bear Liver)	Musk Tibetene	6 ng/g ww	Greenland	

Experimental Protocols for the Analysis of Musk Tibetene

The analysis of **Musk Tibetene** and other synthetic musks in environmental samples typically involves extraction, clean-up, and instrumental analysis, most commonly by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation

- 1. Water Samples:
- Solid-Phase Extraction (SPE): This is a common method for extracting musk compounds from aqueous samples[8].
 - A specific volume of the water sample (e.g., 1 L) is filtered to remove suspended solids.
 - The filtered water is passed through an SPE cartridge containing a sorbent like Oasis HLB or C18.
 - The analytes are adsorbed onto the sorbent.



- The cartridge is then dried.
- The adsorbed compounds are eluted with a small volume of an organic solvent (e.g., dichloromethane)[8].
- The eluate is concentrated before GC-MS analysis.
- Liquid-Liquid Extraction (LLE):
 - The water sample is placed in a separatory funnel.
 - An immiscible organic solvent (e.g., hexane or dichloromethane) is added.
 - The funnel is shaken vigorously to partition the analytes into the organic phase.
 - The organic layer is collected.
 - The extraction may be repeated multiple times.
 - The combined organic extracts are dried and concentrated[8].
- 2. Sludge, Sediment, and Biota Samples:
- Soxhlet Extraction:
 - The solid sample is dried (e.g., freeze-dried) and homogenized.
 - A known weight of the dried sample is placed in a thimble.
 - The thimble is placed in a Soxhlet extractor.
 - The sample is extracted with an organic solvent (e.g., dichloromethane) for an extended period (e.g., 72 hours)[8].
 - The extract is then concentrated and subjected to a clean-up step.
- Accelerated Solvent Extraction (ASE): This is a more rapid and efficient alternative to Soxhlet extraction[9].



- The dried and homogenized sample is mixed with a dispersing agent (e.g., diatomaceous earth) and packed into an extraction cell.
- The cell is heated and pressurized with a solvent.
- The extract is collected.
- Headspace Solid-Phase Microextraction (HS-SPME): This is a simple and sensitive method for sludge samples[10].
 - A small amount of the sludge sample is placed in a vial.
 - The vial is heated to a specific temperature (e.g., 100°C) to promote the volatilization of the analytes into the headspace.
 - An SPME fiber (e.g., polydimethylsiloxane-divinylbenzene) is exposed to the headspace to adsorb the analytes.
 - The fiber is then directly inserted into the GC injector for thermal desorption and analysis[10].

Sample Clean-up

Extracts from complex matrices like sludge and biota often require a clean-up step to remove interfering substances. This can be achieved using techniques such as size-exclusion chromatography or silica gel chromatography[9].

Instrumental Analysis

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the analysis of synthetic musks[8].
 - Gas Chromatograph: An Agilent 7890B GC or similar is used.
 - Column: An HP-5ms column (30 m × 0.25 mm, 0.25 μm) is typically employed[11].
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[11].



- Injection: A small volume (e.g., 1 μL) of the concentrated extract is injected. The injector can be operated in splitless mode to enhance sensitivity[11].
- Oven Temperature Program: A typical program starts at a lower temperature (e.g., 120°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 280°C) to separate the different musk compounds[11].
- Mass Spectrometer: An Agilent 5977A MS or a similar instrument is used for detection. It is
 often operated in selected ion monitoring (SIM) mode to increase sensitivity and selectivity
 for the target analytes.

Potential Biological Signaling Pathways

The toxicological effects of **Musk Tibetene** and other nitromusks are a subject of ongoing research. Some studies suggest that they can act as endocrine disruptors and may have other adverse effects.

Endocrine Disruption

There is evidence that some nitromusks can interact with the endocrine system[7]. They have been shown to have estrogenic effects in some biological systems[12]. This suggests that they may bind to estrogen receptors, potentially leading to a range of downstream effects on hormone-regulated processes. The reduction of nitromusks to their amino metabolites can alter their estrogenic activity[13].

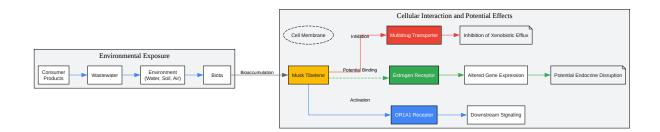
Inhibition of Multidrug Resistance Transporters

Some synthetic musks, including nitromusks, have been shown to inhibit the activity of multidrug efflux transporters, such as P-glycoprotein[14]. These transporters are part of a cellular defense mechanism that removes foreign chemicals (xenobiotics) from cells. Inhibition of these transporters can lead to the accumulation of other toxic substances within cells, potentially increasing their toxicity[14].

Olfactory Receptor Activation

A more direct signaling pathway involves the activation of olfactory receptors. A study has shown that **Musk Tibetene** can activate the human musk receptor OR1A1[15][16]. This interaction is what allows humans to perceive its characteristic scent.





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Caption: Potential signaling pathways of Musk Tibetene.

Conclusion

Tibetene and other nitromusks have been declining, they are still present in various environmental compartments due to their persistence. Continued monitoring is important to assess the long-term trends and potential ecological risks. The analytical methods for their detection are well-established, with GC-MS being the primary technique. Further research into the specific molecular mechanisms of their potential toxicity, particularly their endocrine-disrupting capabilities, is warranted to fully understand their impact on ecosystems and human health.

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